Phosphoric acid, pentyl ester, potassium salt
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Overview
Description
Phosphoric acid, pentyl ester, potassium salt is an organic compound that belongs to the class of esters. It is formed by the esterification of phosphoric acid with pentanol, followed by neutralization with potassium hydroxide. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphoric acid, pentyl ester, potassium salt can be synthesized through the esterification of phosphoric acid with pentanol. The reaction typically involves heating phosphoric acid with an excess of pentanol in the presence of a catalyst, such as sulfuric acid. The ester formed is then neutralized with potassium hydroxide to yield the potassium salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: Phosphoric acid, pentyl ester, potassium salt undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond is cleaved, resulting in the formation of phosphoric acid and pentanol. .
Oxidation: The ester can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Major Products Formed:
Hydrolysis: Phosphoric acid and pentanol.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Phosphoric acid, pentyl ester, potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is utilized in biochemical assays and as a buffer in various biological experiments.
Medicine: It finds applications in pharmaceutical formulations and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals
Mechanism of Action
The mechanism of action of phosphoric acid, pentyl ester, potassium salt involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a buffer, maintaining the pH of the reaction environment. In organic synthesis, it participates in esterification and hydrolysis reactions, facilitating the formation and cleavage of ester bonds. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic molecules, making it useful in surfactant and detergent formulations .
Comparison with Similar Compounds
Phosphoric acid, pentyl ester, potassium salt can be compared with other esters of phosphoric acid, such as:
- Phosphoric acid, methyl ester, potassium salt
- Phosphoric acid, ethyl ester, potassium salt
- Phosphoric acid, butyl ester, potassium salt
Uniqueness:
- Hydrophobicity: The pentyl group imparts higher hydrophobicity compared to shorter alkyl chains, making it more suitable for applications requiring amphiphilic properties.
- Reactivity: The longer alkyl chain can influence the reactivity and stability of the ester, affecting its behavior in chemical reactions and industrial processes .
Properties
CAS No. |
53126-05-9 |
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Molecular Formula |
C5H11K2O4P |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
dipotassium;pentyl phosphate |
InChI |
InChI=1S/C5H13O4P.2K/c1-2-3-4-5-9-10(6,7)8;;/h2-5H2,1H3,(H2,6,7,8);;/q;2*+1/p-2 |
InChI Key |
SJKSBJJZBQDIKM-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCOP(=O)([O-])[O-].[K+].[K+] |
Origin of Product |
United States |
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